

# A Comparative Guide to the Functional Differences Between IL-23 and IL-12

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: IV-23

Cat. No.: B12422238

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Interleukin-23 (IL-23) and Interleukin-12 (IL-12) are heterodimeric cytokines that play pivotal, yet distinct, roles in the orchestration of immune responses. Although they share a common subunit and receptor chain, their functional outputs are critically different, directing the immune system toward either cell-mediated immunity against intracellular pathogens or inflammatory responses at barrier tissues. Understanding these differences is paramount for the development of targeted therapeutics for a range of autoimmune diseases and cancers.

## Structural and Receptor Heterogeneity Dictates Function

IL-12 and IL-23 are members of the IL-12 cytokine family and are composed of two disulfide-linked subunits. They share the p40 subunit (encoded by the IL12B gene), but this is paired with a unique  $\alpha$ -subunit: p35 for IL-12 and p19 for IL-23.<sup>[1]</sup> This structural difference is the primary determinant of their distinct biological activities.

Their receptor complexes also exhibit a shared and unique component model. Both cytokine receptors utilize the IL-12R $\beta$ 1 chain. However, for signal transduction, IL-12 binds to IL-12R $\beta$ 2, while IL-23 engages the IL-23R.<sup>[1]</sup> The differential expression of IL-12R $\beta$ 2 and IL-23R on various immune cell subsets is a key factor in their specialized functions.

| Feature             | Interleukin-12 (IL-12)              | Interleukin-23 (IL-23)    |
|---------------------|-------------------------------------|---------------------------|
| Subunit Composition | p35 + p40                           | p19 + p40                 |
| Receptor Complex    | IL-12R $\beta$ 1 + IL-12R $\beta$ 2 | IL-12R $\beta$ 1 + IL-23R |

## Divergent Signaling Pathways and Target Cells

Upon ligand binding, both IL-12 and IL-23 activate the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. However, the specific STAT proteins activated differ, leading to divergent downstream effects.

**IL-12 Signaling:** The IL-12 receptor complex is associated with Tyk2 and Jak2. Binding of IL-12 leads to the strong phosphorylation and activation of STAT4, a master regulator of T helper 1 (Th1) cell differentiation.[\[2\]](#)

**IL-23 Signaling:** The IL-23 receptor complex is also associated with Jak2 and Tyk2. IL-23 binding predominantly activates STAT3.[\[2\]](#) While some studies show that IL-23 can also induce STAT4 phosphorylation, it is to a lesser extent than IL-12.[\[3\]](#)

This differential activation of STAT4 and STAT3 is central to the distinct immunological roles of IL-12 and IL-23.

Primary Target Cells and their Functional Responses:

| Cytokine | Primary Target Cells                                     | Key Transcription Factors Induced | Primary Effector Cytokines Produced | Key Immunological Roles                                                                                                        |
|----------|----------------------------------------------------------|-----------------------------------|-------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|
| IL-12    | Naive CD4+ T cells, NK cells, CD8+ T cells               | T-bet                             | IFN- $\gamma$                       | Cell-mediated immunity against intracellular pathogens, anti-tumor responses.<br>[2][4]                                        |
| IL-23    | Memory T cells, Th17 cells, $\gamma\delta$ T cells, ILCs | ROR $\gamma$ t                    | IL-17A, IL-17F, IL-22               | Pro-inflammatory responses at mucosal barriers, host defense against extracellular bacteria and fungi, autoimmunity.[2]<br>[4] |

## Visualization of Signaling Pathways

To illustrate the distinct signaling cascades of IL-12 and IL-23, the following diagrams have been generated using the Graphviz DOT language.



[Click to download full resolution via product page](#)

Caption: IL-12 Signaling Pathway.

[Click to download full resolution via product page](#)

Caption: IL-23 Signaling Pathway.

## Head-to-Head Functional Comparison: Experimental Data

The distinct signaling pathways of IL-12 and IL-23 translate into markedly different functional outcomes in various immune cell populations. The following tables summarize quantitative data from head-to-head comparative studies.

Table 1: In Vitro T Helper Cell Differentiation

| Parameter                                          | IL-12 Treatment         | IL-23 Treatment         | Experimental Context                                               |
|----------------------------------------------------|-------------------------|-------------------------|--------------------------------------------------------------------|
| Th1 Differentiation (% IFN- $\gamma$ CD4+ T cells) | Significantly Increased | Suppressed              | Naive CD4+ T cells from OT-II mice stimulated with OVA peptide.[5] |
| Th17 Differentiation (% IL-17+ CD4+ T cells)       | Suppressed              | Significantly Increased | Naive CD4+ T cells from OT-II mice stimulated with OVA peptide.[5] |
| STAT4 Phosphorylation                              | Strong Induction        | Modest to No Induction  | Human CD4+ T cells. [6]                                            |
| STAT3 Phosphorylation                              | Minimal Induction       | Strong Induction        | Human CD4+ T cells. [6]                                            |

Table 2: Effects on Natural Killer (NK) Cells

| Parameter                                       | IL-12 Treatment  | IL-23 Treatment                                         | Experimental Context                                |
|-------------------------------------------------|------------------|---------------------------------------------------------|-----------------------------------------------------|
| IFN- $\gamma$ Production                        | Strong Induction | Modest induction (primarily in CD56bright NK cells) [7] | Purified human NK cells.[8]                         |
| Cytotoxicity                                    | Enhanced         | Unaltered                                               | Human NK cells against various tumor cell lines.[7] |
| Antibody-Dependent Cellular Cytotoxicity (ADCC) | Enhanced         | Enhanced                                                | Human NK cells.[7]                                  |

Table 3: In Vivo Effects in Experimental Autoimmune Encephalomyelitis (EAE) Model

| Parameter                              | IL-12 Deficient<br>(p35 <sup>-/-</sup> ) Mice           | IL-23 Deficient<br>(p19 <sup>-/-</sup> ) Mice           | Experimental Context                                                                   |
|----------------------------------------|---------------------------------------------------------|---------------------------------------------------------|----------------------------------------------------------------------------------------|
| EAE Susceptibility                     | Susceptible                                             | Resistant                                               | MOG-induced EAE in mice. <a href="#">[2]</a>                                           |
| Adoptive Transfer of Polarized T cells | IL-12-polarized T cells induce EAE. <a href="#">[9]</a> | IL-23-polarized T cells induce EAE. <a href="#">[9]</a> | Adoptive transfer of MOG-specific T cells into naive recipients.                       |
| CNS Infiltrate Composition             | Macrophage-rich                                         | Neutrophil-rich                                         | Histological analysis of spinal cords from mice with EAE induced by polarized T cells. |

## Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to delineate the functions of IL-12 and IL-23.

### 1. In Vitro T Helper Cell Differentiation

- Objective: To differentiate naive CD4+ T cells into Th1 or Th17 lineages.
- Methodology:
  - Isolate naive CD4+ T cells from mouse spleens or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
  - Culture the isolated naive T cells on plates coated with anti-CD3 and anti-CD28 antibodies to provide primary and co-stimulatory signals.
  - For Th1 differentiation, supplement the culture medium with recombinant IL-12 and anti-IL-4 neutralizing antibodies.

- For Th17 differentiation, supplement the culture medium with recombinant IL-6, TGF- $\beta$ , and IL-23, along with anti-IFN- $\gamma$  and anti-IL-4 neutralizing antibodies.
- Culture the cells for 3-5 days.
- Analyze the differentiated T cell populations for lineage-specific cytokine production (IFN- $\gamma$  for Th1, IL-17 for Th17) using intracellular cytokine staining and flow cytometry, or by measuring cytokines in the supernatant via ELISA.

## 2. Intracellular Cytokine Staining and Flow Cytometry

- Objective: To quantify the percentage of cells within a population that are producing a specific cytokine.
- Methodology:
  - Restimulate the differentiated T cells for 4-6 hours with a non-specific stimulus like Phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This allows for the accumulation of cytokines within the cell.
  - Stain the cells with fluorescently-labeled antibodies against surface markers (e.g., CD4) to identify the cell population of interest.
  - Fix and permeabilize the cells to allow antibodies to access intracellular targets.
  - Stain the permeabilized cells with fluorescently-labeled antibodies against the cytokines of interest (e.g., anti-IFN- $\gamma$  and anti-IL-17).
  - Analyze the stained cells using a flow cytometer to determine the percentage of CD4+ T cells that are positive for IFN- $\gamma$  or IL-17.

## 3. Analysis of STAT Phosphorylation

- Objective: To measure the activation of STAT3 and STAT4 in response to IL-12 or IL-23 stimulation.
- Methodology:

- Culture target cells (e.g., activated T cells) and starve them of cytokines for a short period.
- Stimulate the cells with recombinant IL-12 or IL-23 for a short duration (e.g., 15-30 minutes).
- Immediately fix the cells to preserve the phosphorylation state of intracellular proteins.
- Permeabilize the cells.
- Stain the cells with fluorescently-labeled antibodies specific for the phosphorylated forms of STAT3 (pSTAT3) and STAT4 (pSTAT4).
- Analyze the cells by flow cytometry to quantify the mean fluorescence intensity (MFI) of pSTAT3 and pSTAT4, which corresponds to the level of phosphorylation.

## Conclusion

The functional dichotomy between IL-12 and IL-23, driven by their distinct structural components and receptor usage, has profound implications for immunity and disease. IL-12 is a key driver of Th1-mediated immunity, essential for clearing intracellular pathogens and for anti-tumor responses. In contrast, IL-23 is critical for the maintenance and function of Th17 cells, which are crucial for mucosal immunity but are also pathogenic drivers of many autoimmune diseases. The experimental data and protocols outlined in this guide provide a framework for researchers to further investigate the nuanced roles of these two pivotal cytokines and to develop more specific and effective immunomodulatory therapies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]

- 3. Regulation of interleukin-12/interleukin-23 production and the T-helper 17 response in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-12 and IL-23: master regulators of innate and adaptive immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interleukin (IL)-12 and IL-23 and Their Conflicting Roles in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interleukin (IL)-23 Stimulates IFN- $\gamma$  Secretion by CD56bright Natural Killer Cells and Enhances IL-18-Driven Dendritic Cells Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL-12 enhances the natural killer cell cytokine response to Ab-coated tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Natural killer cell is a major producer of interferon  $\gamma$  that is critical for the IL-12-induced anti-tumor effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Functional Differences Between IL-23 and IL-12]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12422238#functional-differences-between-il-23-and-il-12>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)